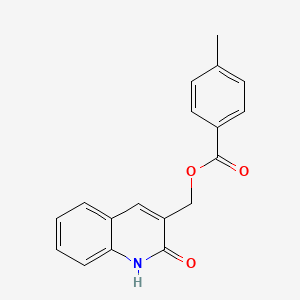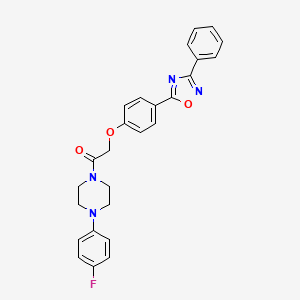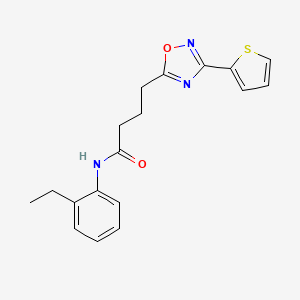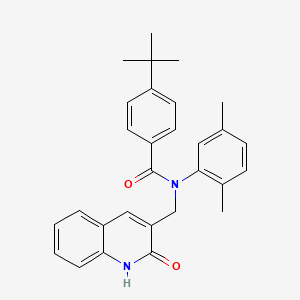
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide, also known as CPIS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPIS is a sulfonamide derivative of indoline, which is a heterocyclic compound commonly used in medicinal chemistry.
作用机制
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide acts as a competitive inhibitor of the dopamine transporter, binding to the protein and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of physiological effects depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
The effects of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide on dopamine levels can have a range of biochemical and physiological effects. In animal studies, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. It has also been found to have potential applications in the treatment of addiction and depression.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels compared to other compounds that may affect multiple neurotransmitter systems. However, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research involving N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide. One area of interest is the development of more stable and soluble analogs of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide that can be used in a wider range of experimental conditions. Another direction is the use of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems. Finally, there is potential for the development of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide-based therapeutics for the treatment of neurological disorders such as addiction and depression.
合成方法
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzoyl chloride with indoline-5-sulfonamide in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in its pure form.
科学研究应用
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This makes N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide a useful tool for studying the role of dopamine in various physiological processes and in the development of neurological disorders.
属性
IUPAC Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-17(21)20-9-8-12-10-15(6-7-16(12)20)24(22,23)19-14-5-3-4-13(18)11-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKKFVSOLKGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)

![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)


![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)